molecular formula C19H24N2O2S B256447 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Numéro de catalogue B256447
Poids moléculaire: 344.5 g/mol
Clé InChI: VGFIXNVWAGYMSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide, also known as BTA-EG6, is a small molecule inhibitor that has been used in scientific research to study various biological processes. BTA-EG6 is a potent inhibitor of ubiquitin-specific protease 7 (USP7), which is a deubiquitinase that regulates the stability of several proteins involved in DNA damage response, cell cycle progression, and apoptosis.

Mécanisme D'action

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide inhibits USP7 by binding to a specific site on the enzyme, which prevents it from deubiquitinating its substrate proteins. This leads to the accumulation of ubiquitinated proteins, which are then degraded by the proteasome. The inhibition of USP7 by N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
The inhibition of USP7 by N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. For example, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to induce the accumulation of p53 and activate the p53-dependent apoptosis pathway. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. Additionally, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide in lab experiments is its specificity for USP7, which allows for the selective inhibition of this enzyme without affecting other deubiquitinases. Additionally, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to have good bioavailability and can be administered orally or intravenously. However, one limitation of using N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is its relatively low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.

Orientations Futures

There are several future directions for the use of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide in scientific research. One direction is the investigation of the role of USP7 in other biological processes, such as autophagy and immune regulation. Another direction is the development of more potent and selective USP7 inhibitors based on the structure of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide. Additionally, the combination of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide with other chemotherapeutic agents may lead to improved cancer treatment outcomes.

Méthodes De Synthèse

The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine in the presence of triethylamine and dichloromethane. The resulting intermediate is then coupled with 6-aminohexanoic acid to form the final product, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide.

Applications De Recherche Scientifique

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been used in various scientific research studies to investigate the role of USP7 in different biological processes. For example, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been used to study the effect of USP7 inhibition on the DNA damage response pathway, which is critical for maintaining genomic stability and preventing cancer development. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has also been used to investigate the role of USP7 in regulating the stability of several oncoproteins, such as MDM2, which is a negative regulator of the tumor suppressor protein p53.

Propriétés

Nom du produit

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Formule moléculaire

C19H24N2O2S

Poids moléculaire

344.5 g/mol

Nom IUPAC

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C19H24N2O2S/c1-19(2,3)12-9-10-14-16(11-12)24-18(20-14)21-17(22)13-7-5-6-8-15(13)23-4/h5-8,12H,9-11H2,1-4H3,(H,20,21,22)

Clé InChI

VGFIXNVWAGYMSR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3OC

SMILES canonique

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.